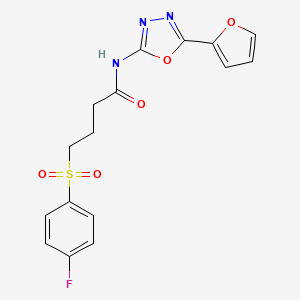

4-((4-氟苯基)磺酰基)-N-(5-(呋喃-2-基)-1,3,4-恶二唑-2-基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

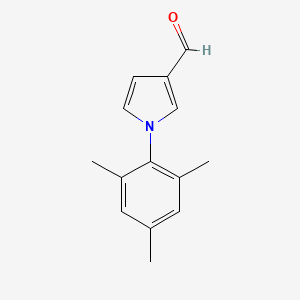

The compound 4-((4-fluorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a chemical entity that appears to be a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has been extensively studied for various biological activities. The presence of the sulfonyl group and the furan ring suggests potential for interaction with biological systems, possibly as a therapeutic agent or a probe for biological studies.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, were synthesized by reacting substituted aryl sulfonyl chlorides with the precursor compound . Similarly, novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized through a multi-step process involving the formation of butanohydrazide intermediates and subsequent reactions with electrophiles . These methods could potentially be adapted for the synthesis of the compound , although the specific details of its synthesis are not provided in the data.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The substitution of various groups at different positions on the ring can significantly alter the compound's properties and biological activity. The molecular docking studies of related sulfonamide derivatives have shown good binding affinities to the active enzyme sites, indicating that the structure of these compounds is critical for their function .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by the electron-withdrawing or electron-donating nature of the substituents. The presence of a sulfonyl group, as in the compound of interest, typically increases the electron-withdrawing character, which could affect its reactivity in biological systems or in further chemical reactions. The synthesis of related compounds involves nucleophilic substitution reactions, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can vary widely depending on the substituents. For example, sulfonyl fluoride derivatives of 5-aryl(heteroaryl)-2-phenyl-1,3,4-oxadiazoles have been studied for their solvatofluorochromic properties, indicating that they are highly effective organic luminophors and exhibit significant solvatochromic effects . These properties suggest potential applications as fluorescent probes in medicine and biology. The specific properties of 4-((4-fluorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide would need to be determined experimentally, but it is likely that it shares some characteristics with the compounds studied in the literature.

科学研究应用

抗菌和植物保护

含有1,3,4-恶二唑部分的砜衍生物对植物病原体表现出显着的抗菌活性,例如由稻瘟病菌稻瘟病菌引起的稻细菌性叶瘟病。这些化合物不仅能有效减少疾病,而且通过增加水稻中的超氧化物歧化酶和过氧化物酶活性来增强植物抗性。此类衍生物有望开发用于农业的新杀菌剂,为作物保护提供更有效和可持续的解决方案 (李世等,2015).

先进材料应用

在材料科学领域,含有1,3,4-恶二唑聚合物的磺化聚(芳醚砜)已被研究其在中高温燃料电池中的潜力。这些材料表现出优异的热、尺寸和氧化稳定性,以及有希望的质子传导性和低甲醇渗透性。这些特性对于开发高性能质子交换膜至关重要,质子交换膜是燃料电池技术中的关键部件 (徐景梅等,2013).

抗菌和抗结核剂

砜和恶二唑骨架的改性导致了具有显着抗菌和抗结核特性的化合物的产生。例如,已经合成了苯磺酰胺吡唑恶二唑衍生物,并显示出对各种细菌和真菌菌株以及结核分枝杆菌的有效活性。这些化合物以其结构多样性为特征,可以作为针对耐药菌株的新药开发的模板,为对抗传染病做出贡献 (拉梅什·M·辛加雷等,2022).

针对阿尔茨海默病治疗的酶抑制

已合成3-[(5-{1-[(4-氯苯基)磺酰基]-3-哌啶基}-1,3,4-恶二唑-2-基)硫代基]丙酰胺的N-取代衍生物,并将其评估为阿尔茨海默病的潜在候选药物。评估了这些化合物抑制乙酰胆碱酯酶的能力,乙酰胆碱酯酶是阿尔茨海默病治疗中的治疗靶点。研究表明这些衍生物在开发用于神经退行性疾病的新治疗剂方面具有潜力 (A. Rehman 等,2018).

属性

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O5S/c17-11-5-7-12(8-6-11)26(22,23)10-2-4-14(21)18-16-20-19-15(25-16)13-3-1-9-24-13/h1,3,5-9H,2,4,10H2,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZITWZEECKSIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide](/img/structure/B2530275.png)

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2530279.png)

![N-(1-cyanocyclohexyl)-2-[(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2530280.png)

![ethyl 4-[3-(2-fluorophenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate](/img/structure/B2530287.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(methylthio)nicotinamide](/img/structure/B2530288.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2530292.png)

![4-methoxy-1-methyl-5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2530293.png)

![3-hexyl-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2530296.png)